molecular formula C17H21N3OS B2537974 1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone CAS No. 1170206-75-3

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

Cat. No.: B2537974
CAS No.: 1170206-75-3
M. Wt: 315.44
InChI Key: VJTYJCVPLPRSBV-UHFFFAOYSA-N
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Description

1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities of Thiazole Derivatives

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, new approaches for the synthesis of thiazoles and their fused derivatives have shown antimicrobial activities against bacterial and fungal strains. Such compounds were synthesized through reactions involving ethoxy carbonyl methylene thiazol-4-one and various reagents, leading to derivatives with potential antimicrobial applications (Wardkhan et al., 2008).

Heterocyclic Synthesis for Surfactants

Thiadiazolyl derivatives have been synthesized from stearic acid and evaluated for their non-ionic surfactant properties, alongside antimicrobial activity assessments. These compounds include thiadiazolyl piperidine and piperazine derivatives, indicating their application in creating biologically active surfactants with potential antimicrobial benefits (Abdelmajeid et al., 2017).

Anti-arrhythmic Activity

Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-arrhythmic activity. This research highlights the therapeutic potential of such compounds in cardiovascular disease treatment (Abdel‐Aziz et al., 2009).

Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors of Mycobacterium tuberculosis GyrB ATPase, demonstrating their potential in antituberculosis therapy. Notably, specific compounds in this series showed promising activity against tuberculosis, underscoring their significance in addressing this global health challenge (Jeankumar et al., 2013).

Mechanism of Action

Thiadiazole-containing compounds, like “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone”, can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities . In particular, numerous thiadiazole derivatives have displayed anticancer activities in various in vitro and in vivo models .

Safety and Hazards

While specific safety and hazard information for “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” was not found, it’s important to note that thiadiazole-containing compounds have been used in clinics, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium .

Future Directions

Thiadiazole derivatives have shown promise in the development of more effective anticancer therapeutics . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . The future of “1-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” and similar compounds may lie in further exploration of their anticancer potential.

Properties

IUPAC Name

1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-15-18-19-17(22-15)14-8-10-20(11-9-14)16(21)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTYJCVPLPRSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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